[(4-Bromophenyl)methyl](3-methylbutan-2-yl)amine
Description
(4-Bromophenyl)methylamine is a secondary amine featuring a para-brominated benzyl group and a branched 3-methylbutan-2-yl substituent. Its molecular formula is C₁₂H₁₇BrN (molecular weight: 255.18 g/mol). The para-bromophenyl group confers electron-withdrawing properties, while the branched alkyl chain contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQUNOICIBLDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromophenyl)methylamine is a chemical compound characterized by its unique structure, which includes a brominated phenyl group and a branched aliphatic amine. Its molecular formula is CHBrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound features a 4-bromophenyl group attached to a methyl group, which is further linked to a branched amine derived from 3-methylbutan-2-yl. This configuration suggests potential for diverse interactions in biological systems due to the presence of both aromatic and aliphatic characteristics. The unique structural elements may influence its binding affinity to various biological targets.
While specific mechanisms of action for (4-Bromophenyl)methylamine are not fully elucidated, compounds with similar structures often exhibit pharmacological properties through interactions with receptors and enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group may form hydrogen bonds with polar residues, influencing the compound's binding affinity and specificity.
Antimicrobial Properties
Research indicates that (4-Bromophenyl)methylamine exhibits antibacterial activity . Similar compounds have been shown to possess antimicrobial properties against Gram-positive bacteria, making them candidates for further study in infectious disease contexts.
Antiproliferative Effects
Preliminary studies suggest that compounds related to (4-Bromophenyl)methylamine may exhibit antiproliferative effects . For instance, analogs have been screened for their ability to inhibit bacterial secretion systems and have shown concentration-dependent inhibition in various assays . Such findings warrant further investigation into their potential as anticancer agents.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Pendergrass et al. (2020) | Screening for Type III Secretion System inhibitors | Identified compounds similar to (4-Bromophenyl)methylamine that inhibit bacterial secretion systems. |
| BenchChem Analysis | Evaluation of chemical properties | Confirmed antimicrobial activity against Gram-positive bacteria. |
| BLD Pharm Reports | Safety and handling information | Provided detailed specifications and safety data for laboratory use. |
Potential Applications
The potential applications of (4-Bromophenyl)methylamine are diverse:
- Medicinal Chemistry : Its structure suggests it could serve as a lead compound for drug development targeting specific receptors or enzymes.
- Antimicrobial Research : Given its antibacterial properties, it may be developed into new antibiotics or adjunct therapies for treating infections.
- Anticancer Research : The antiproliferative effects observed in related compounds indicate potential for development as anticancer agents.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)methylamine (C₁₁H₁₅BrFN)
- Structural Differences :
- The phenyl ring has bromine (para) and fluorine (meta) , increasing electron withdrawal compared to the target compound’s single para-bromine.
- The alkyl group is butan-2-yl (linear) vs. the target’s 3-methylbutan-2-yl (branched).
- Steric Effects: The linear alkyl chain may reduce steric hindrance, increasing reactivity in nucleophilic reactions.
- Synthetic Relevance : Similar microwave-assisted amidation methods (as in ) could apply for synthesis.
Bis(4-bromophenyl)amine (C₁₂H₉Br₂N)
- Structural Differences: Diaryl amine with two para-bromophenyl groups vs. the target’s mono-aryl, mono-alkyl structure.
- Impact on Properties :
(3-Bromo-4-fluorophenyl)methylamine (C₁₂H₁₇BrFN)
- Structural Differences :
- Halogen Positions : Bromine (meta) and fluorine (para) vs. the target’s para-bromine.
- Impact on Properties: Electronic Effects: Altered resonance interactions may affect intermolecular forces (e.g., hydrogen bonding) and crystal packing .
(3-Methoxyphenyl)methylamine (C₁₃H₂₁NO)
- Structural Differences :
- Methoxy group (electron-donating) vs. bromine (electron-withdrawing).
- Impact on Properties :
Tris(4-bromophenyl)amine (C₁₈H₁₂Br₃N)
- Structural Differences :
- Triaryl amine with three para-bromophenyl groups.
- Impact on Properties :
Data Table: Key Structural and Hypothetical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothetical Basicity (vs. Target) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₇BrN | 255.18 | Para-Br, Branched C₅H₁₁ | Reference | Pharmaceutical intermediates |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 276.15 | Para-Br, Meta-F, Linear C₄H₉ | Lower | Catalysis, Medicinal chemistry |
| Bis(4-bromophenyl)amine | C₁₂H₉Br₂N | 333.02 | Two para-Br, Diaryl | Lower | Polymers, Sensors |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Meta-Br, Para-F, Branched C₅H₁₁ | Similar | Material science |
| Tris(4-bromophenyl)amine | C₁₈H₁₂Br₃N | 490.96 | Three para-Br, Triaryl | Much Lower | Organic electronics |
Research Implications
- Synthetic Routes : Microwave-assisted methods () and Pd-catalyzed coupling () could be adapted for synthesizing analogs.
- Structure-Activity Relationships :
- Electron-Withdrawing Groups : Para-bromine in the target compound may enhance stability in oxidative environments compared to methoxy analogs.
- Steric Effects : The branched alkyl chain likely improves lipid solubility, impacting bioavailability in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
